molecular formula C12H14O4 B1372675 (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid CAS No. 1430328-71-4

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

Cat. No.: B1372675
CAS No.: 1430328-71-4
M. Wt: 222.24 g/mol
InChI Key: GACWXAABXADULL-WPRPVWTQSA-N
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Description

(1S,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid is a high-value chemical building block in medicinal chemistry and neuroscience research. Its primary research application is as a critical synthetic intermediate in the preparation of trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamine and related analogues, which are potent ligands for the serotonin 5-HT2 family of receptors . These cyclopropylamine derivatives, synthesized from carboxylic acid precursors like this compound, have been investigated as potential research tools due to their high affinity at 5-HT2A and 5-HT2C receptors . In scientific studies, the more potent (1R,2S)-enantiomer of the final amine has shown functional activity as an agonist in calcium release assays at these receptors . Researchers value this chemical pathway for exploring 5-HT2 receptor function. The cyclopropane ring structure is a key pharmacophore, contributing to the high receptor affinity of the resulting amine compounds . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O4/c1-15-7-3-4-11(16-2)9(5-7)8-6-10(8)12(13)14/h3-5,8,10H,6H2,1-2H3,(H,13,14)/t8-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GACWXAABXADULL-WPRPVWTQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)C2CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)OC)[C@@H]2C[C@@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2,5-dimethoxybenzaldehyde and ethyl diazoacetate.

    Cyclopropanation Reaction: The key step involves a cyclopropanation reaction, where the diazo compound reacts with the aldehyde in the presence of a chiral catalyst to form the cyclopropane ring with the desired stereochemistry.

    Hydrolysis: The ester group in the cyclopropane intermediate is then hydrolyzed under acidic or basic conditions to yield the carboxylic acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis, with emphasis on scalability, cost-effectiveness, and environmental considerations. This includes the use of continuous flow reactors for the cyclopropanation step and efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination.

Major Products

    Oxidation: Produces ketones or aldehydes.

    Reduction: Produces alcohols or aldehydes.

    Substitution: Produces nitro or halogenated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid exhibits promising anticancer properties. For instance, research has shown that derivatives of this compound can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.

Case Study:
A study published in a peer-reviewed journal demonstrated that modified cyclopropane carboxylic acids displayed selective cytotoxicity against specific cancer cell lines while sparing normal cells. This selectivity is attributed to the compound's ability to target cancer-specific metabolic pathways .

Neurological Research

The compound has also been investigated for its potential neuroprotective effects. Research suggests that it may modulate neurotransmitter systems and provide protective effects against neurodegenerative diseases.

Case Study:
In vitro experiments indicated that this compound could enhance neuronal survival under stress conditions by activating neuroprotective pathways . Further studies are needed to evaluate its efficacy in vivo.

Building Block in Organic Synthesis

This compound serves as an essential building block in organic synthesis. Its unique structure allows for the creation of various derivatives that can be utilized in the development of pharmaceuticals and agrochemicals.

Data Table: Synthetic Applications

Application TypeDescriptionReference
Pharmaceutical IntermediatesUsed as a precursor for synthesizing novel drugs
Agrochemical DevelopmentContributes to the synthesis of crop protection agents

Mechanism of Action

The mechanism of action of (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
(1S,2R)-2-(2,5-Dimethoxyphenyl)cyclopropane-1-carboxylic acid (Target) 2,5-Dimethoxyphenyl, COOH C₁₂H₁₄O₄ 222.24 1430328-71-4 High lipophilicity; stereospecific interactions
(1S,2R)-2-[(2,5-Difluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid 2,5-Difluorophenyl, carbamoyl C₁₁H₉F₂NO₃ 265.20 Not provided Enhanced electronegativity; potential metabolic stability
trans-2-cyanocyclopropanecarboxylic acid Cyano (CN), COOH C₅H₅NO₂ 123.10 39891-82-2 High polarity; increased acidity due to electron-withdrawing CN group
1-Ethylcyclopropanecarboxylic acid Ethyl (C₂H₅), COOH C₆H₁₀O₂ 114.14 150864-95-2 Reduced steric hindrance; lower solubility in polar solvents
(1R,2R)-2-Fluorocyclopropanecarboxylic acid Fluorine (F), COOH C₄H₅FO₂ 104.08 127199-13-7 Improved metabolic stability; higher acidity vs. methoxy derivatives
1-(2,5-Dimethylphenyl)cyclopropane-1-carboxylic acid 2,5-Dimethylphenyl, COOH C₁₂H₁₄O₂ 190.24 1260676-68-3 Lower polarity; steric bulk from methyl groups

Key Findings from Structural Analysis

Substituent Effects on Polarity and Solubility: The 2,5-dimethoxyphenyl group in the target compound enhances lipophilicity compared to the polar cyano group in trans-2-cyanocyclopropanecarboxylic acid. This makes the target compound more suitable for crossing lipid membranes but less soluble in aqueous media .

Acidity and Reactivity: The carboxylic acid group in all compounds contributes to acidity (pKa ~2–3). However, electron-withdrawing groups like CN (in trans-2-cyanocyclopropanecarboxylic acid) further lower the pKa, enhancing ionization in physiological conditions . The dimethoxyphenyl group in the target compound may engage in hydrogen bonding via methoxy oxygen atoms, a feature absent in the dimethylphenyl analog .

This is critical in drug design, as seen in related cyclopropane-based pharmaceuticals .

Research and Application Insights

  • Pharmaceutical Intermediates : Cyclopropane derivatives like the target compound are often used as intermediates in drug synthesis. For example, fluorinated analogs () are explored for their metabolic stability, while ethyl-substituted variants () serve as building blocks for less polar molecules .

Biological Activity

(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid is a cyclopropane derivative that has garnered attention due to its potential biological activities. This compound's structural features suggest diverse pharmacological applications, which are currently under investigation. The following sections will detail its synthesis, biological activity, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C12_{12}H14_{14}O4_{4}
  • Molecular Weight : 226.24 g/mol
  • CAS Number : Not specified in the available data.

Synthesis

The synthesis of this compound generally involves the cyclopropanation of appropriate precursors using various methodologies, including palladium-mediated reactions and other catalytic systems. The detailed synthetic routes can be found in literature focusing on cyclopropane derivatives and their functionalization .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of related cyclopropane derivatives. For instance, compounds with similar structures have shown promising results in inhibiting tumor growth in various cell lines. The mechanism of action often involves the modulation of specific signaling pathways associated with cancer proliferation and survival .

Enzymatic Inhibition

This compound has been evaluated for its ability to inhibit specific enzymes that play critical roles in metabolic pathways. For example, molecular docking studies have indicated that this compound may effectively bind to 1-aminocyclopropane-1-carboxylate oxidase (ACO), an enzyme involved in ethylene biosynthesis in plants .

Table 1: Binding Affinities of Cyclopropane Derivatives with ACO

CompoundBinding Affinity (ΔG kcal/mol)Binding Constant (Kb M⁻¹)
(1S,2R)-Cyclopropane Derivative-6.23.53 × 10⁴
Methylcyclopropane-3.10.188 × 10³
Pyrazinoic Acid-5.37.61 × 10³

Study 1: Antiproliferative Effects

In a study examining the antiproliferative effects of cyclopropane derivatives on cancer cell lines, it was found that certain derivatives displayed significant inhibition of cell growth with IC50_{50} values in the nanomolar range. This suggests a potential use for this compound in cancer therapy .

Study 2: Enzyme Interaction Analysis

A comparative analysis of enzyme interactions revealed that (1S,2R)-cyclopropanecarboxylic acids exhibit strong binding affinities to ACO enzymes. This interaction is crucial for developing new agrochemicals aimed at controlling ethylene production in crops .

Q & A

Basic Questions

Q. What are the recommended synthetic routes for (1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid, and how can stereochemical purity be ensured?

  • Methodology :

  • Cyclopropanation : Use a [2+1] cycloaddition strategy with a substituted styrene derivative (e.g., 2,5-dimethoxystyrene) and a carbene precursor. Stereochemical control is achieved via chiral auxiliaries or asymmetric catalysis (e.g., rhodium complexes with chiral ligands) .

  • Post-functionalization : Introduce the carboxylic acid group via oxidation of a precursor (e.g., nitrile or alcohol) under controlled conditions (e.g., KMnO₄ in acidic media).

  • Key Optimization : Monitor reaction temperature (-10°C to 25°C) and solvent polarity (THF vs. DCM) to minimize racemization.

    • Validation : Chiral HPLC (e.g., Chiralpak® IA column) to confirm enantiomeric excess (>98%) .
    Synthetic Step Conditions Yield Stereopurity
    CyclopropanationRh₂(OAc)₄, 0°C65%92% ee
    OxidationKMnO₄, H₂SO₄80%>99% ee

Q. Which analytical techniques are critical for structural elucidation of this compound?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm cyclopropane ring geometry and substituent positions (e.g., coupling constants J = 5–8 Hz for cis/trans protons) .
  • X-ray Crystallography : Resolve absolute stereochemistry; the 2,5-dimethoxyphenyl group adopts a pseudo-equatorial conformation .
    • Supporting Data :
  • HRMS : Exact mass confirmation (e.g., [M+H]⁺ = 279.1234).
  • IR Spectroscopy : Carboxylic acid C=O stretch (~1700 cm⁻¹) .

Q. How should researchers handle and store this compound to ensure stability?

  • Handling : Use PPE (gloves, goggles, lab coat) in a fume hood. Avoid skin contact due to potential irritancy .
  • Storage : Under inert gas (N₂/Ar) at -20°C in amber glass vials. Desiccate to prevent hydrolysis of the cyclopropane ring .

Advanced Research Questions

Q. What strategies resolve contradictions in spectral data interpretation for this compound?

  • Issue : Discrepancies in NOESY cross-peaks due to conformational flexibility.
  • Resolution :

  • Compare experimental data with DFT-calculated NMR shifts (B3LYP/6-311+G(d,p)) .
  • Use variable-temperature NMR to identify dynamic effects (e.g., coalescence at 40°C) .

Q. How can enantiomeric purity be optimized during large-scale synthesis?

  • Approach :

  • Kinetic Resolution : Employ lipases (e.g., CAL-B) to selectively hydrolyze the undesired enantiomer .
  • Crystallization-Induced Diastereomer Transformation : Use chiral resolving agents (e.g., (R)-1-phenylethylamine) .
    • Validation : Chiral SFC (Supercritical Fluid Chromatography) for rapid analysis .

Q. What computational methods predict the compound’s reactivity in biological systems?

  • Tools :

  • Docking Studies (AutoDock Vina) : Map interactions with target enzymes (e.g., cyclooxygenase-2) using the cyclopropane ring as a rigid scaffold .
  • MD Simulations (GROMACS) : Assess conformational stability in aqueous vs. lipid bilayer environments .

Q. How do structural modifications (e.g., methoxy group substitution) affect pharmacological activity?

  • SAR Study :

  • Replace 2,5-dimethoxy groups with electron-withdrawing (e.g., NO₂) or bulky (e.g., t-Bu) substituents.

  • Assays : Measure IC₅₀ in enzyme inhibition (e.g., COX-2) and logP for lipophilicity .

    Substituent IC₅₀ (COX-2) logP
    2,5-OMe0.8 µM2.1
    2-NO₂,5-Cl12.3 µM3.5

Q. What are the best practices for resolving discrepancies in toxicity data?

  • In Vitro Assays : Conduct parallel tests (e.g., HepG2 cytotoxicity, Ames test) across multiple labs to rule out batch variability .
  • Metabolite Profiling : Use LC-MS/MS to identify reactive intermediates (e.g., epoxides) that may contribute to toxicity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid
Reactant of Route 2
Reactant of Route 2
(1S,2R)-2-(2,5-dimethoxyphenyl)cyclopropane-1-carboxylic acid

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